3,3,3-Trimethoxy-1-phenylpropane-1,2-dione
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Overview
Description
3,3,3-Trimethoxy-1-phenylpropane-1,2-dione is an organic compound characterized by the presence of three methoxy groups attached to a phenylpropane-1,2-dione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trimethoxy-1-phenylpropane-1,2-dione typically involves the methoxylation of 1-phenylpropane-1,2-dione. This can be achieved through the reaction of 1-phenylpropane-1,2-dione with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trimethoxy-1-phenylpropane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,3,3-Trimethoxy-1-phenylpropane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3,3-Trimethoxy-1-phenylpropane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit certain enzymes involved in metabolic pathways.
Modulating receptors: The compound may interact with cellular receptors, affecting signal transduction pathways.
Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxy-1-phenylpropane-1,2-dione: Similar structure but with two methoxy groups.
1-Phenylpropane-1,2-dione: Lacks methoxy groups, simpler structure
Uniqueness
The additional methoxy group can influence the compound’s chemical behavior and biological activity, making it distinct from its analogs .
Properties
CAS No. |
919767-94-5 |
---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3,3,3-trimethoxy-1-phenylpropane-1,2-dione |
InChI |
InChI=1S/C12H14O5/c1-15-12(16-2,17-3)11(14)10(13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
NEYXQRLSDLCYOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C(=O)C1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
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